3-(4-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-(4-chlorobenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of benzothieno triazine derivatives This compound is characterized by its unique structure, which includes a chlorobenzyl group attached to a tetrahydrobenzothieno triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothieno Core: The benzothieno core can be synthesized through a cyclization reaction involving a thiophene derivative and a benzene derivative under acidic or basic conditions.
Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a triazine precursor.
Attachment of the Chlorobenzyl Group: The final step involves the attachment of the 4-chlorobenzyl group to the triazine ring through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothieno triazine derivatives.
Substitution: Substituted benzothieno triazine derivatives.
Scientific Research Applications
3-(4-chlorobenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.
Pathways Involved: Modulation of signaling pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylbenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one
- 3-(4-fluorobenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one
- 3-(4-bromobenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one
Uniqueness
3-(4-chlorobenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity to molecular targets, and overall stability.
Properties
Molecular Formula |
C16H14ClN3OS |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one |
InChI |
InChI=1S/C16H14ClN3OS/c17-11-7-5-10(6-8-11)9-20-16(21)14-12-3-1-2-4-13(12)22-15(14)18-19-20/h5-8H,1-4,9H2 |
InChI Key |
JIHWWOBBTHPHHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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